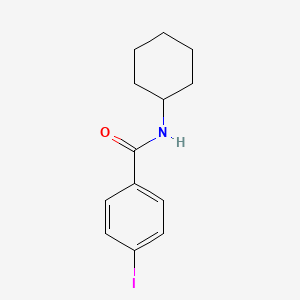

N-cyclohexyl-4-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

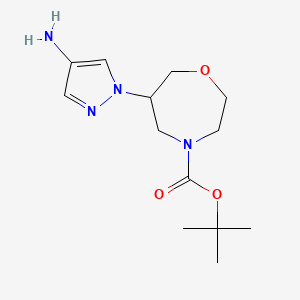

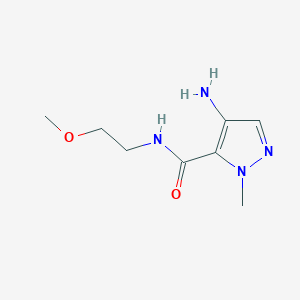

N-cyclohexyl-4-iodobenzamide is a chemical compound with the molecular formula C13H16INO . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

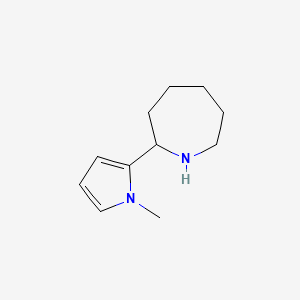

The molecular structure of N-cyclohexyl-4-iodobenzamide consists of a benzamide group attached to a cyclohexyl group and an iodine atom . The average mass of the molecule is 329.177 Da .Physical And Chemical Properties Analysis

N-cyclohexyl-4-iodobenzamide has a molecular formula of C13H16INO . The average mass of the molecule is 329.177 Da .Scientific Research Applications

Antifungal Properties

N-cyclohexyl-4-iodobenzamide demonstrates enhanced antifungal activity compared to itraconazole, a commonly used antifungal drug. Researchers have explored its efficacy against invasive fungal infections, which can be life-threatening, especially in immunocompromised patients . Further studies are needed to validate its clinical potential.

Binding to Serum Albumins

Serum albumins play a crucial role in binding and transporting ligands, including pharmaceuticals. N-cyclohexyl-4-iodobenzamide interacts with bovine serum albumin (BSA) in plasma. Spectroscopic methods (such as fluorescence and UV-visible spectroscopy) reveal that BSA binds to this compound. Molecular docking studies provide insights into the binding pockets and subdomains involved. The strong interaction suggests potential drug candidacy .

Cytotoxicity Assessment

Predictive software tools like Derek Nexus have been employed to assess the toxicity of N-cyclohexyl-4-iodobenzamide. While it shows equivocal results for human and mammalian carcinogenicity and skin sensitivity, further investigations are necessary to evaluate its safety profile .

Radiopharmaceutical Applications

Derivatives of 4-iodobenzamide have been investigated as radiopharmaceuticals. For instance, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP) exhibits high affinity for sigma-1 and sigma-2 receptor subtypes. Researchers have studied its binding characteristics in breast cancer cells .

Chemical Structure and Spectra

N-cyclohexyl-4-iodobenzamide has the chemical formula C13H16INO. Its structure includes a cyclohexyl ring and an iodine atom attached to the benzene ring. Spectra data provide valuable insights into its properties .

properties

IUPAC Name |

N-cyclohexyl-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFLKVZCGDVYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2599737.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2599744.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2599748.png)